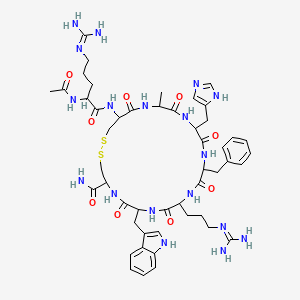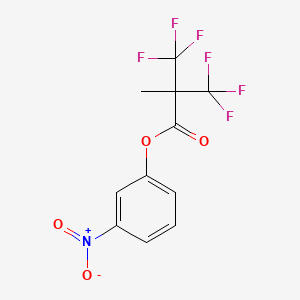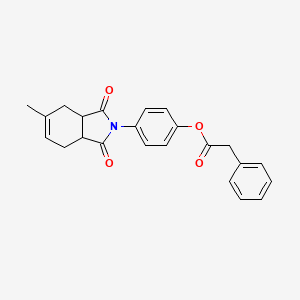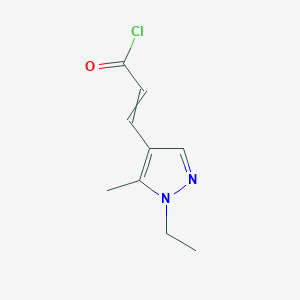![molecular formula C21H20BrClN2O3 B12469364 N-(4-bromo-5-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12469364.png)
N-(4-bromo-5-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-5-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes bromine, chlorine, and methyl groups attached to a phenyl ring, as well as a dioxooctahydro-ethenocyclopropa isoindolyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-5-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide typically involves multi-step organic reactions. The starting materials often include 4-bromo-5-chloro-2-methylphenyl derivatives and cyclopropane-containing intermediates. Common synthetic routes may involve:
Halogenation: Introduction of bromine and chlorine atoms to the phenyl ring.
Cyclopropanation: Formation of the cyclopropane ring.
Amidation: Formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(4-bromo-5-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(4-bromo-5-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
相似化合物的比较
Similar Compounds
N-(4-bromo-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide: Lacks the chlorine atom.
N-(4-chloro-5-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide: Lacks the bromine atom.
N-(4-bromo-5-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-isoindol-2(1H)-yl)propanamide: Lacks the ethenocyclopropa moiety.
Uniqueness
The presence of both bromine and chlorine atoms, along with the ethenocyclopropa moiety, makes N-(4-bromo-5-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide unique. These structural features may contribute to its specific chemical reactivity and potential biological activity.
属性
分子式 |
C21H20BrClN2O3 |
|---|---|
分子量 |
463.7 g/mol |
IUPAC 名称 |
N-(4-bromo-5-chloro-2-methylphenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanamide |
InChI |
InChI=1S/C21H20BrClN2O3/c1-8-5-14(22)15(23)7-16(8)24-19(26)9(2)25-20(27)17-10-3-4-11(13-6-12(10)13)18(17)21(25)28/h3-5,7,9-13,17-18H,6H2,1-2H3,(H,24,26) |
InChI 键 |
QTQJEBFRRPZPPX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1NC(=O)C(C)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-Chlorophenyl)-3-[4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12469294.png)

![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone](/img/structure/B12469304.png)


![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B12469312.png)
![N-[2-(Dimethylamino)ethyl]-1-(4-methylphenyl)pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B12469318.png)

![4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B12469320.png)
![1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene](/img/structure/B12469323.png)
![[3-({4-[(2-Amino-3-chloropyridin-4-yl)oxy]-3-fluorophenyl}carbamoyl)-5-(4-fluorophenyl)-4-oxopyridin-1-yl]methoxyphosphonic acid; bis(tris buffer)](/img/structure/B12469340.png)
![1-[(2E)-1,3-bis(3,4-dimethylphenyl)triaz-2-en-1-yl]-1-deoxypentitol](/img/structure/B12469350.png)
![[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;dihydrate](/img/structure/B12469357.png)
